1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole
Overview
Description
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The attachment of a sulfonyl group, often using sulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions, such as using strong bases or acids.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with various biological targets.
Material Science: It can be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The indole ring can interact with various receptors and enzymes, influencing their activity and leading to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:
1-(4-Chlorophenyl)sulfonyl-2,3-dihydroindole: Similar structure but with a chlorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
1-(4-Methoxyphenyl)sulfonyl-2,3-dihydroindole:
1-(4-Nitrophenyl)sulfonyl-2,3-dihydroindole: Lacks the methoxy group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in the combination of the methoxy, nitro, and sulfonyl groups, which can provide a unique set of chemical properties and biological activities.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-22-15-7-6-12(10-14(15)17(18)19)23(20,21)16-9-8-11-4-2-3-5-13(11)16/h2-7,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQYLYBTGWIVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319769 | |
Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49664913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326882-33-1 | |
Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-2,3-dihydroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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